![molecular formula C15H16N2O4S B3015777 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide CAS No. 899979-82-9](/img/structure/B3015777.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
“N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide” is a chemical compound with the molecular formula C20H23N3O5S . It has a molecular weight of 417.5 g/mol . The compound is also known by other synonyms such as “941949-92-4”, “(4- (4- (1,1-dioxido-1,2-thiazinan-2-yl)benzoyl)piperazin-1-yl) (furan-2-yl)methanone”, and "2- {4- [4- (furan-2-carbonyl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazinane-1,1-dione" .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a piperazine ring, and a thiazinan ring . The InChI string for the compound is “InChI=1S/C20H23N3O5S/c24-19 (21-10-12-22 (13-11-21)20 (25)18-4-3-14-28-18)16-5-7-17 (8-6-16)23-9-1-2-15-29 (23,26)27/h3-8,14H,1-2,9-13,15H2” and the canonical SMILES string is "C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 417.13584202 g/mol . The topological polar surface area is 99.5 Ų . The compound has a heavy atom count of 29 .Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a potential candidate for combating bacterial and fungal infections. Researchers have explored its effectiveness against various pathogens, and further studies are ongoing .
Antiviral Potential
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide shows promise as an antiviral agent. Investigations have focused on its ability to inhibit viral replication, particularly in the context of specific viruses .
Antihypertensive Effects
Studies suggest that this compound may have antihypertensive properties. It could play a role in managing blood pressure by modulating relevant pathways or receptors .
Antidiabetic Applications
Researchers have explored the compound’s impact on glucose metabolism and insulin sensitivity. Its potential as an antidiabetic agent warrants further investigation .
Anticancer Activity
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide has been evaluated for its anticancer effects. Investigations focus on its impact on cancer cell growth, apoptosis, and tumor progression .
KATP Channel Activation
The compound has been studied as a KATP (ATP-sensitive potassium channel) activator. KATP channels play essential roles in cellular homeostasis and may be relevant in various physiological contexts .
AMPA Receptor Modulation
Researchers have explored its interaction with AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are crucial for synaptic transmission and plasticity in the central nervous system .
Mechanism of Action
Target of Action
The primary targets of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide are currently under investigation. The compound belongs to the class of thiazinanes, which are known to interact with various biological targets .
Mode of Action
Thiazinane derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thiazinane derivatives have been implicated in a variety of biological processes, but the specific pathways influenced by this compound remain to be determined .
Result of Action
Thiazinane derivatives have been associated with various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTXANDGUZCAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide |
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